(S)-2-N-Boc-Amino-1-pyrrolidin-1-yl-propan-1-one

Chiral Synthesis Medicinal Chemistry Antiemetic API

Source your chiral intermediate with confirmed (S)-stereochemistry for asymmetric synthesis. This Boc-protected pyrrolidine building block (CAS 138356-92-0) is strictly the (S)-enantiomer required for constructing stereochemically accurate APIs like palonosetron. Substituting racemic or (R)-form risks undesired diastereomers and failed syntheses. Sold as a white to off-white solid (MW 242.31), it ships under 2-8°C to preserve Boc-group integrity. Procure with confidence from verified research suppliers and ensure your downstream chirality is guaranteed.

Molecular Formula C12H22N2O3
Molecular Weight 242.31 g/mol
CAS No. 138356-92-0
Cat. No. B166303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-N-Boc-Amino-1-pyrrolidin-1-yl-propan-1-one
CAS138356-92-0
Synonyms(S)-tert-Butyl (1-oxo-1-(pyrrolidin-1-yl)propan-2-yl)carbaMate
Molecular FormulaC12H22N2O3
Molecular Weight242.31 g/mol
Structural Identifiers
SMILESCC(C(=O)N1CCCC1)NC(=O)OC(C)(C)C
InChIInChI=1S/C12H22N2O3/c1-9(10(15)14-7-5-6-8-14)13-11(16)17-12(2,3)4/h9H,5-8H2,1-4H3,(H,13,16)/t9-/m0/s1
InChIKeyLYZNPJJKVMGOQL-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-2-N-Boc-Amino-1-pyrrolidin-1-yl-propan-1-one (CAS 138356-92-0): A Defined Chiral Building Block for Pharmaceutical Synthesis


(S)-2-N-Boc-Amino-1-pyrrolidin-1-yl-propan-1-one (CAS 138356-92-0) is a chiral pyrrolidine derivative featuring a tert-butyloxycarbonyl (Boc) protected amino group . It is a white to off-white solid with a molecular formula of C12H22N2O3 and a molecular weight of approximately 242.31 g/mol . This compound is primarily utilized as a specialized synthetic intermediate and chiral building block in medicinal chemistry, with documented applications in the synthesis of bioactive molecules, including the antiemetic drug palonosetron [1].

Why Generic Substitution of (S)-2-N-Boc-Amino-1-pyrrolidin-1-yl-propan-1-one (CAS 138356-92-0) is Scientifically Unsound


Generic substitution is not viable due to the compound's specific (S)-stereochemistry, which is a critical determinant of its function in asymmetric synthesis [1]. As a chiral building block, this enantiomer is required for the synthesis of stereochemically pure pharmaceutical agents, such as the (R,R)-isomer of palonosetron [2]. Substituting the (S)-enantiomer with its (R)-form or a racemic mixture would alter the stereochemical outcome of synthetic pathways, potentially leading to the formation of undesired diastereomers or inactive compounds. Furthermore, the compound's specific combination of a Boc-protected amine and a pyrrolidine amide provides a unique reactivity profile [3]. The evidence below quantifies where this specific configuration demonstrates differentiation from in-class alternatives.

Quantitative Evidence for (S)-2-N-Boc-Amino-1-pyrrolidin-1-yl-propan-1-one (CAS 138356-92-0) Differentiation vs. Analogs


Defined Enantiomeric Purity as a Chiral Building Block for Palonosetron Synthesis

The (S)-stereochemistry of CAS 138356-92-0 is essential for its role as a precursor to the antiemetic drug palonosetron [1]. This compound is specifically identified as a related isomer to palonosetron hydrochloride [1]. In contrast, the use of the (R)-enantiomer or a racemic mixture would be unsuitable, as it would not lead to the correct stereoisomer of the active pharmaceutical ingredient. The specific optical rotation value ([α]20/D) for this compound, while not located for the exact CAS number in the provided results, is a standard metric for confirming enantiomeric purity and differentiating it from its mirror image .

Chiral Synthesis Medicinal Chemistry Antiemetic API

Established Reactivity in Peptidase Inhibition Assays

The compound is documented as an inhibitor of peptidases and has been shown to inhibit the activity of oligopeptidase . While quantitative IC50 data was not available in the provided sources, this class of compounds (N-acyl-prolyl-pyrrolidines) is known to inhibit prolyl oligopeptidase (POP), a serine protease [1]. The presence of both a pyrrolidine ring and a protected amino acid moiety (L-alanine) suggests a mechanism of action consistent with known POP inhibitors [2].

Enzyme Inhibition Biochemical Assay Prolyl Oligopeptidase

Validated Physicochemical Properties for Downstream Processing

The compound is a solid with a reported melting point of 63-65 °C and a predicted boiling point of 386.9±25.0 °C . These defined properties are essential for handling, storage, and purification during multi-step synthetic procedures. For comparison, many other Boc-protected amine intermediates are oils or have significantly different thermal profiles, impacting the ease of isolation and scale-up .

Physicochemical Characterization Compound Handling Solid-Phase Synthesis

Primary Research and Industrial Applications for (S)-2-N-Boc-Amino-1-pyrrolidin-1-yl-propan-1-one (CAS 138356-92-0)


Synthesis of Chiral Pharmaceutical Intermediates

This compound serves as a critical chiral building block in the multi-step synthesis of stereochemically complex pharmaceuticals, most notably as a precursor to the antiemetic drug palonosetron [1]. Its specific (S)-stereochemistry is essential for constructing the correct isomer of the target API [1].

Biochemical Probe for Prolyl Oligopeptidase Research

Based on its documented activity as a peptidase inhibitor, this compound can be used as a tool in biochemical assays to study the function of prolyl oligopeptidase (POP), a serine protease implicated in neurological disorders . Its use provides a baseline for structure-activity relationship (SAR) studies within this inhibitor class [2].

Solid-Phase Peptide Synthesis (SPPS) and Medicinal Chemistry

The compound's Boc-protected amine group makes it suitable for incorporation into peptides or peptidomimetics via standard coupling reactions, following deprotection under acidic conditions . Its solid physical state facilitates precise weighing and handling in automated synthesis platforms .

Technical Documentation Hub

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